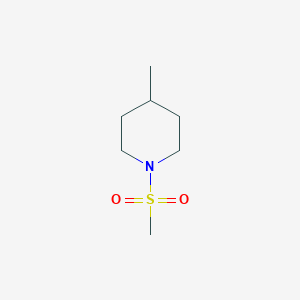
3-(3,5-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,5-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3S and its molecular weight is 470.55. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Cytotoxic Activity of Carboxamide Derivatives : A study by Deady et al. (2003) focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, showing potent cytotoxic activities against various cancer cell lines, indicating the potential of quinazoline derivatives in cancer research (Deady et al., 2003).
Electron-Transport Materials : Huang et al. (2006) synthesized dibenzothiophene/oxide and quinoxaline/pyrazine derivatives, which serve as effective electron-transport materials for organic light-emitting devices, demonstrating the versatility of quinazoline-related compounds in material science (Huang et al., 2006).
Antimicrobial Activity : Gupta et al. (2008) synthesized new quinazolinone derivatives showing antimicrobial activity, highlighting the potential of such compounds in developing new antibacterial and antifungal agents (Gupta et al., 2008).
Synthesis and Characterization
- Novel Bioactive Oxadiazole Derivatives : Maftei et al. (2013) explored the synthesis and characterization of novel 1,2,4-oxadiazole natural product analogs, indicating the interest in quinazoline and oxadiazole derivatives for their antitumor activity (Maftei et al., 2013).
Advanced Functional Materials
- Electron Mobilities for Organic Devices : The synthesis of 2,8-disubstituted dibenzothiophene and dibenzothiophene-S,S-dioxide derivatives by Huang et al. (2006) revealed compounds with high electron mobilities, suitable as electron-transport materials in organic light-emitting devices (Huang et al., 2006).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,5-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole-5-carbaldehyde, which is then reacted with 3-(3,5-dimethylphenyl)quinazolin-2,4(1H,3H)-dione to form the second intermediate. The final step involves the coupling of the second intermediate with 2-(bromomethyl)-1,3-oxathiolane to form the target compound.", "Starting Materials": [ "3-nitrobenzaldehyde", "methylthiomagnesium bromide", "4-bromoaniline", "acetic anhydride", "sodium acetate", "3,5-dimethylaniline", "phosphorus oxychloride", "2-(bromomethyl)-1,3-oxathiolane" ], "Reaction": [ "3-nitrobenzaldehyde is reacted with methylthiomagnesium bromide to form 3-(methylthio)benzyl alcohol.", "3-(methylthio)benzyl alcohol is then oxidized with phosphorus oxychloride to form 3-(methylthio)benzaldehyde.", "3-(methylthio)benzaldehyde is then reacted with 4-bromoaniline in the presence of acetic anhydride and sodium acetate to form 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole-5-carbaldehyde.", "3-(3,5-dimethylphenyl)quinazolin-2,4(1H,3H)-dione is then reacted with 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base to form the second intermediate.", "The second intermediate is then coupled with 2-(bromomethyl)-1,3-oxathiolane in the presence of a base to form the target compound." ] } | |
CAS RN |
1359433-91-2 |
Molecular Formula |
C26H22N4O3S |
Molecular Weight |
470.55 |
IUPAC Name |
3-(3,5-dimethylphenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3S/c1-16-12-17(2)14-19(13-16)30-25(31)21-6-4-5-7-22(21)29(26(30)32)15-23-27-24(28-33-23)18-8-10-20(34-3)11-9-18/h4-14H,15H2,1-3H3 |
InChI Key |
ZIVRLHGQEXGHHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)SC)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2841047.png)
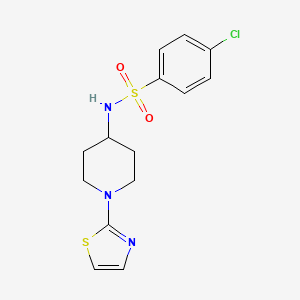
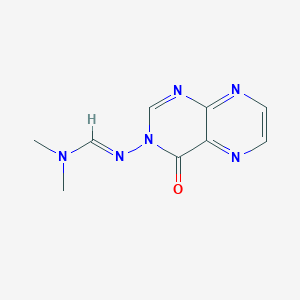
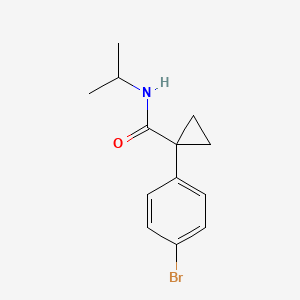
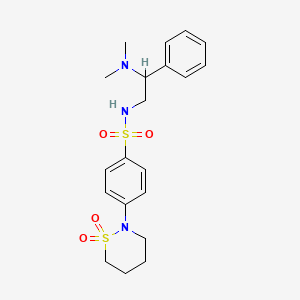
![N-[2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2841057.png)
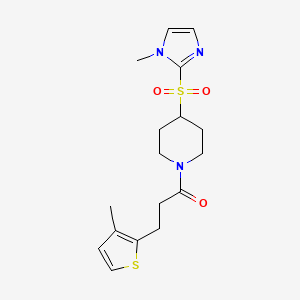
![N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2841061.png)
![N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2841062.png)
![Furan-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2841063.png)
![4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarbonitrile](/img/structure/B2841066.png)
![[(3S,10R,13S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B2841067.png)

